Cas no 1479265-35-4 (2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine)

2,2-Difluoro-1-(naphthalen-1-yl)ethan-1-amine is a fluorinated amine derivative featuring a naphthalene backbone, offering unique steric and electronic properties. The presence of two fluorine atoms adjacent to the amine group enhances its reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its naphthalene moiety contributes to increased lipophilicity, facilitating applications in drug design where improved membrane permeability is desired. The compound’s structural features also make it suitable for use in catalytic systems and as a building block for complex organic frameworks. Its well-defined reactivity profile allows for precise functionalization in multi-step synthetic routes.
2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine structure
1479265-35-4 structure
商品名:2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
CAS番号:1479265-35-4
MF:C12H11F2N
メガワット:207.21924996376
CID:6606737
PubChem ID:79016062

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
    • 2,2-difluoro-1-(naphthalen-5-yl)ethanamine
    • 1-Naphthalenemethanamine, α-(difluoromethyl)-
    • 1479265-35-4
    • EN300-1935724
    • AKOS017549752
    • インチ: 1S/C12H11F2N/c13-12(14)11(15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12H,15H2
    • InChIKey: GTQWZKNLVXSVSX-UHFFFAOYSA-N
    • ほほえんだ: C1(C(C(F)F)N)=C2C(C=CC=C2)=CC=C1

計算された属性

  • せいみつぶんしりょう: 207.08595568g/mol
  • どういたいしつりょう: 207.08595568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.204±0.06 g/cm3(Predicted)
  • ふってん: 331.6±42.0 °C(Predicted)
  • 酸性度係数(pKa): 5.72±0.40(Predicted)

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1935724-0.25g
2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
1479265-35-4
0.25g
$840.0 2023-09-17
Enamine
EN300-1935724-5.0g
2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
1479265-35-4
5g
$4184.0 2023-06-01
Enamine
EN300-1935724-2.5g
2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
1479265-35-4
2.5g
$1791.0 2023-09-17
Enamine
EN300-1935724-10.0g
2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
1479265-35-4
10g
$6205.0 2023-06-01
Enamine
EN300-1935724-1.0g
2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
1479265-35-4
1g
$1442.0 2023-06-01
Enamine
EN300-1935724-10g
2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
1479265-35-4
10g
$3929.0 2023-09-17
Enamine
EN300-1935724-0.1g
2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
1479265-35-4
0.1g
$804.0 2023-09-17
Enamine
EN300-1935724-0.05g
2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
1479265-35-4
0.05g
$768.0 2023-09-17
Enamine
EN300-1935724-5g
2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
1479265-35-4
5g
$2650.0 2023-09-17
Enamine
EN300-1935724-1g
2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine
1479265-35-4
1g
$914.0 2023-09-17

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine 関連文献

2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1479265-35-4 and Product Name: 2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine

The compound with the CAS number 1479265-35-4 and the product name 2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both fluorine atoms and a naphthalene ring in its molecular structure imparts distinct chemical characteristics that make it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms. Fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their bioavailability, metabolic stability, and binding affinity to biological targets. The compound 2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine exemplifies this trend, as its fluorinated backbone likely contributes to improved binding interactions with enzymes and receptors.

The naphthalene moiety in the molecule further adds to its complexity and functionality. Naphthalene derivatives are well-known for their role in various pharmaceuticals due to their ability to engage in multiple non-covalent interactions with biological targets. This feature makes 2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine a versatile scaffold for designing molecules with enhanced specificity and efficacy. Current research suggests that such compounds may find applications in the treatment of neurological disorders, where precise targeting is crucial.

Recent studies have highlighted the importance of fluorinated amines in medicinal chemistry. Amines are fundamental building blocks in drug design, often serving as key pharmacophores that interact with biological targets. The introduction of fluorine atoms into amine structures can modulate their electronic properties, leading to improved binding affinities and selectivity. The compound 2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine is no exception, as its dual fluorination likely enhances its interaction with biological receptors.

One of the most intriguing aspects of this compound is its potential role in developing next-generation therapeutics. Researchers are increasingly interested in molecules that can selectively target specific disease pathways without affecting normal physiological processes. The structural features of 2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine, particularly its fluorinated amine group and naphthalene ring, suggest that it may possess such selectivity. This characteristic is particularly valuable in oncology, where targeted therapies are essential for improving patient outcomes.

The synthesis of 2,2-difluoro-1-(naphthalen-1-yl)ethan-1-amine presents unique challenges due to its complex structure. However, advancements in synthetic methodologies have made it increasingly feasible to produce such molecules on a scalable basis. Modern techniques in organic synthesis allow for precise control over molecular architecture, enabling chemists to tailor properties such as solubility, stability, and bioavailability. These advancements are crucial for translating laboratory discoveries into viable therapeutic agents.

In conclusion, the compound with CAS number 1479265-35-4 and the product name 2,2-difluoro-1-(naphthalen-1-ylolethanamino) represents a significant step forward in pharmaceutical innovation. Its unique structural features and potential applications make it a compelling subject for further research and development. As the field of medicinal chemistry continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient care.

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